2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Overview
Description
2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazinones. This compound is characterized by a fused ring system containing pyrazole and triazine rings, with a methylthio group attached to the pyrazole ring. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Safety and Hazards
Mechanism of Action
Target of Action
Similar triazine-based compounds have been reported to target the epidermal growth factor (egfr) tyrosine kinase , which plays a crucial role in cell proliferation and survival.
Mode of Action
Similar triazine-based compounds have been shown to inhibit egfr tyrosine kinase , which could lead to the inhibition of cell proliferation and induction of apoptosis.
Biochemical Pathways
Inhibition of egfr tyrosine kinase by similar compounds can affect multiple downstream signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and apoptosis .
Pharmacokinetics
Similar triazine-based compounds have been reported to have suitable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines .
Action Environment
Similar compounds have been reported to exhibit excellent thermal stability , suggesting that they may be stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with thymidine phosphorylase, an enzyme involved in nucleotide metabolism . The interaction between this compound and thymidine phosphorylase results in the inhibition of the enzyme’s activity, which can affect the synthesis and degradation of nucleotides. Additionally, this compound has been observed to bind with various proteins, potentially altering their conformation and function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can inhibit the production of nitric oxide and tumor necrosis factor-alpha in stimulated human microglia cells . This indicates its potential anti-inflammatory properties. Furthermore, this compound can affect the expression of genes involved in apoptosis and endoplasmic reticulum stress, thereby influencing cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as thymidine phosphorylase . This inhibition is achieved through binding interactions that block the enzyme’s active site, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions result in altered cellular responses and functions.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its temporal effects. Over time, this compound can undergo degradation, which may affect its efficacy and potency. In vitro studies have shown that the compound remains stable under controlled conditions but may degrade when exposed to extreme temperatures or pH levels . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that can be excreted from the body. The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion transporting polypeptides . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical activity. For example, localization in the nucleus allows it to interact with transcription factors and modulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-methylthio-1H-pyrazole with cyanogen bromide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding a pyrazolo[1,5-a][1,3,5]triazinone derivative.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazolo[1,5-a][1,3,5]triazinone derivatives.
Substitution: Various substituted pyrazolo[1,5-a][1,3,5]triazinones.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrazole and triazine rings, also studied for its anticancer properties.
2-Thioxo-pyrazolo[1,5-a][1,3,5]triazin-4-ones: Compounds with a thioxo group instead of a methylthio group, known for their thymidine phosphorylase inhibitory activity.
Uniqueness
2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to inhibit CDK2 and modulate multiple signaling pathways makes it a promising candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-12-5-8-4-2-3-7-10(4)6(11)9-5/h2-3H,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBWRWWGRZTEHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=NN2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384559 | |
Record name | 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54346-18-8 | |
Record name | 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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